![molecular formula C13H17NO B174295 スピロ[クロマン-2,4'-ピペリジン] CAS No. 147372-85-8](/img/structure/B174295.png)

スピロ[クロマン-2,4'-ピペリジン]

概要

説明

Spiro[chroman-2,4’-piperidine] is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals . It has been incorporated in a wide variety of pharmaceuticals, bio-chemicals, sometimes even in the generation of hits as well as lead molecules .

Synthesis Analysis

A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . A novel series of spiro[chroman-2,4’-piperidin]-4-one derivatives was synthesized and evaluated as cytotoxic agents against three human cancer cell lines .

Molecular Structure Analysis

Spiro[chroman-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule that contains nitrogen and oxygen. In this molecule, the C2 position on the piperidine ring is attached to the bicyclic chroman-4-one (2,3-dihydro-1-benzopyran-4-one) unit .

Chemical Reactions Analysis

The synthesis of spirochromanones from substituted . A spiro compounds is usually formed by the simultaneous reactions of condensation and cyclization .

科学的研究の応用

a. 抗糖尿病薬: スピロ[クロマン-2,4'-ピペリジン]-4(3H)-オン誘導体は、抗糖尿病薬として有望視されています。 研究者は、糖尿病治療のためのリード化合物を発見することを目指して、低分子量の橋頭電負性原子を持つ類似体を開発してきました .

b. 抗がん特性: クロマノンベースのスピロ化合物は、がんに対する薬理学的可能性を示しています。 これらは、ヒト卵巣がん(A2780)、マウスメラノーマ(B16F10)、ヒト乳がん(MCF-7)、ヒト結腸直腸腺がん(HT-29)を含むさまざまながん細胞株に対する活性を調べられています .

c. 抗酸化作用および抗炎症作用: スピロ[クロマン-2,4'-ピペリジン]-4(3H)-オン誘導体は、抗酸化作用および抗炎症作用を有しています。 これらの化合物は、酸化ストレスと炎症関連疾患の軽減に役割を果たす可能性があります .

d. 心血管への応用: スピロクロマノン骨格は、降圧剤として研究されてきました。 心血管の健康への潜在的な影響は、さらなる調査が必要です .

e. 抗マラリア活性: 特定のスピロ[クロマン-2,4'-ピペリジン]-4(3H)-オン誘導体は、抗マラリア活性を示しています。 研究者は、マラリア原虫種に対する有効性を引き続き調査しています .

f. その他の治療分野: 関心の高い追加の分野には、抗肥満、抗腫瘍、および抗マラリア効果が含まれます。 研究者は、前臨床および臨床研究における複雑なアミド-ピペリジル結合スピロヘテロ環クロマン-4-オンの進歩を報告しています .

合成法と構造的関連性

スピロ[クロマン-2,4'-ピペリジン]-4(3H)-オン誘導体の合成は、目覚ましい進歩を遂げています。 研究者は合成法を開発しており、これらの化合物の構造的関連性は引き続き調査されています . 特に、ピロリジンの存在下でN-Boc-ピペリジン-4-オンとアセトフェノンを含む反応が実証されています .

作用機序

Target of Action

Spiro[chroman-2,4’-piperidine] is a versatile scaffold that has been utilized by medicinal chemists and pharmacologists to yield therapeutically effective biologicals . It has been incorporated in a wide variety of pharmaceuticals and biochemicals . The piperidine moiety, due to its conformational flexibility, enables the entire molecular framework to access a diverse range of therapeutic targets .

Mode of Action

The functionalization of the basic spiro[chroman-2,4’-piperidine] entity leads to structural diversity in product structure . This diversity allows the compound to interact with its targets in various ways, leading to a range of biological activities.

Biochemical Pathways

Compounds with this backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor agents . This suggests that Spiro[chroman-2,4’-piperidine] may affect a variety of biochemical pathways related to these conditions.

Result of Action

The diverse biological activities in the assorted derivatives of Spiro[chroman-2,4’-piperidine] indicate its potential in ameliorating various disease conditions . .

Safety and Hazards

将来の方向性

In the recent past, significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations . This highlights the remarkable development in the synthesis of spiro[chroman-2,4’-piperidine]-4(3H)-one-derived compounds over the past several years while focusing on the aspects of their therapeutical importance .

生化学分析

Biochemical Properties

Spiro[chroman-2,4’-piperidine] has been incorporated in a wide variety of pharmaceuticals and biochemicals . It has shown its pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor

Cellular Effects

It has shown potential in influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Spiro[chroman-2,4’-piperidine] vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

spiro[3,4-dihydrochromene-2,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-4-12-11(3-1)5-6-13(15-12)7-9-14-10-8-13/h1-4,14H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKWKFTXXFZPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNCC2)OC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

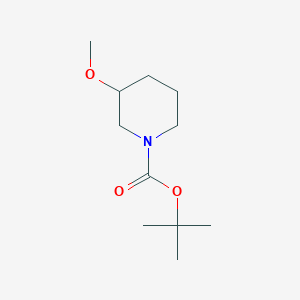

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

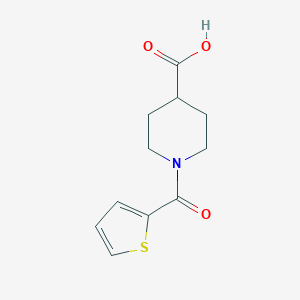

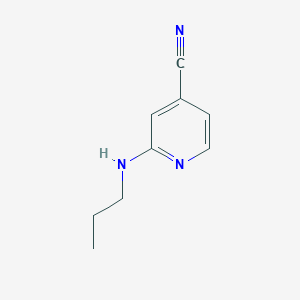

Q1: What is known about the Structure-Activity Relationship (SAR) of Spiro[chroman-2,4'-piperidine] derivatives concerning their ACC inhibitory activity?

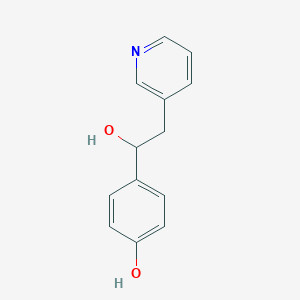

A2: The abstract [] highlights that the Spiro[chroman-2,4'-piperidine] scaffold can be modified at various positions to modulate its ACC inhibitory activity. Specifically, it mentions modifications at the Ar1, R1, R3, and R4 positions. For example, Ar1 can be substituted with aromatic rings like indole, benzimidazole, or 1,2-benzisoxazole, while R1 can be phenyl, tetrazolyl, or pyridyl. This suggests that different substituents at these positions can influence the potency and selectivity of these compounds as ACC inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B174212.png)

![5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174262.png)